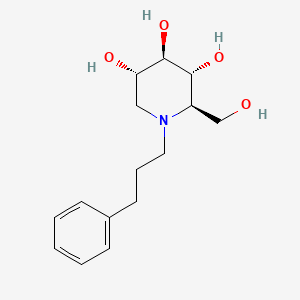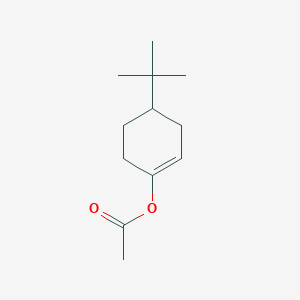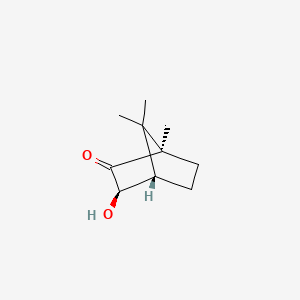
2-Bornanone, 3-hydroxy-, exo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bornanone, 3-hydroxy-, exo- is a bicyclic monoterpenoid ketone with the molecular formula C10H16O2 It is a derivative of camphor, a well-known compound with a characteristic aromatic odor
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bornanone, 3-hydroxy-, exo- typically involves the oxidation of camphor. One common method is the use of a 4-hydroxy-TEMPO/CuCl/TBN triple-component catalyst system for the highly selective aerobic oxidation of camphor . This method provides high atom efficiency and yield under mild conditions.
Industrial Production Methods
In industrial settings, the production of 2-Bornanone, 3-hydroxy-, exo- often involves the hydration of norbornene followed by oxidation. The hydration process can be catalyzed by acids, zeolites, or transition-metal complexes . The subsequent oxidation step can be performed using various oxidizing agents, such as nitrous oxide or palladium chloride, to achieve high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Bornanone, 3-hydroxy-, exo- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitrous oxide and palladium chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various camphor derivatives, such as camphorquinone and camphoroxime, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Bornanone, 3-hydroxy-, exo- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances, flavorings, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bornanone, 3-hydroxy-, exo- involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its biological activities. For example, its antimicrobial properties may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Camphor: A well-known compound with similar structure and properties.
Borneol: Another bicyclic monoterpenoid with a hydroxyl group.
Isoborneol: An isomer of borneol with different stereochemistry.
Uniqueness
2-Bornanone, 3-hydroxy-, exo- is unique due to its specific exo- configuration and the presence of both a ketone and a hydroxyl group. This combination of functional groups and stereochemistry gives it distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
22759-33-7 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(1R,3R,4S)-3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7,11H,4-5H2,1-3H3/t6-,7-,10+/m1/s1 |
Clave InChI |
AXMKZEOEXSKFJI-XSSZXYGBSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H](C1(C)C)[C@H](C2=O)O |
SMILES canónico |
CC1(C2CCC1(C(=O)C2O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


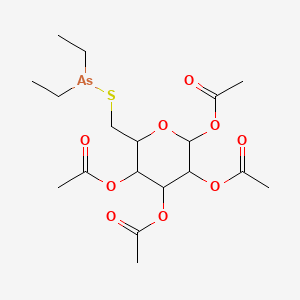
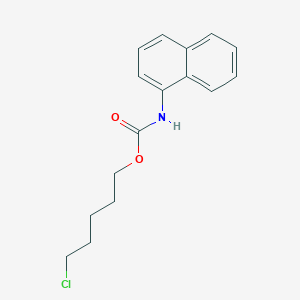

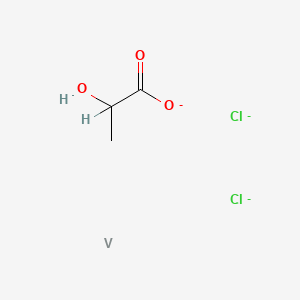

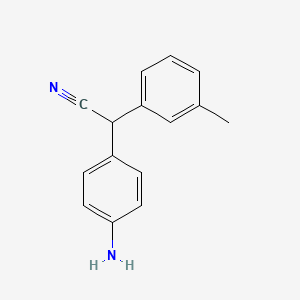

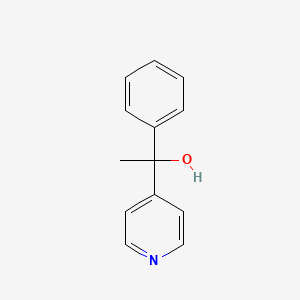
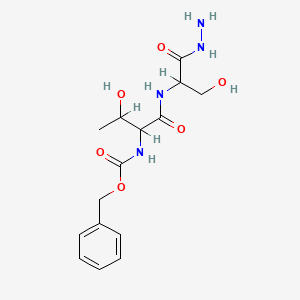

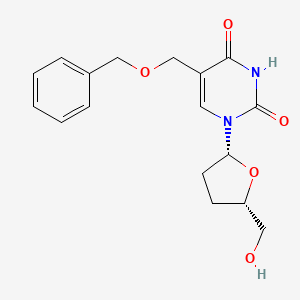
![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)
